An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2'-Acetoxy-2,2,2-trifluoroacetophenone
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2'-Acetoxy-2,2,2-trifluoroacetophenone
Introduction
2'-Acetoxy-2,2,2-trifluoroacetophenone is a multifaceted organic compound characterized by three key structural motifs: an acetoxy group, a powerful electron-withdrawing trifluoroacetyl moiety, and an ortho-disubstituted aromatic ring. This unique combination of functional groups makes it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] The precise and unambiguous structural confirmation of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.
Recommended Experimental Protocol
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following methodology represents a self-validating system for the analysis of fluorinated acetophenone derivatives.
1. Sample Preparation:
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Analyte: Weigh approximately 10-20 mg of high-purity 2'-Acetoxy-2,2,2-trifluoroacetophenone.
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Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
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Causality: CDCl₃ is an excellent solvent for a wide range of organic compounds, offering good sample solubility and minimal interference in the ¹H spectrum, with a well-defined residual peak at δ ≈ 7.26 ppm.[3] Its corresponding ¹³C signal at δ ≈ 77.16 ppm also serves as a convenient chemical shift reference.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution.
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Causality: TMS is the universally accepted internal standard for ¹H and ¹³C NMR, defining the 0 ppm point on the chemical shift scale. It is chemically inert and produces a single, sharp signal that does not typically overlap with analyte signals.
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2. NMR Instrument Parameters:
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Spectrometer: A high-field NMR spectrometer, such as a 500 MHz instrument, is recommended.
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Causality: Higher field strengths provide superior signal dispersion, which is critical for resolving the complex multiplets expected in the aromatic region of this molecule.
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Nuclei: Acquire both ¹H and ¹³C{¹H} (proton-decoupled) spectra.
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Temperature: Maintain a constant probe temperature, typically 298 K (25 °C), to ensure chemical shift stability.
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¹³C Data Acquisition: For the ¹³C spectrum, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, particularly for the quaternary carbons and the carbons coupled to fluorine, which can exhibit signal broadening or splitting.
Experimental Workflow Diagram
Caption: Standard workflow for NMR sample preparation and data acquisition.
Structural and Spectral Correlation
The following diagram illustrates the molecular structure of 2'-Acetoxy-2,2,2-trifluoroacetophenone with protons and carbons labeled for direct correlation with the subsequent NMR data tables and analysis.
Caption: Structure of 2'-Acetoxy-2,2,2-trifluoroacetophenone with atom numbering.
¹H NMR Spectral Analysis (Predicted, 500 MHz, CDCl₃)
The proton NMR spectrum is anticipated to display signals corresponding to the acetoxy methyl protons and the four distinct aromatic protons.
| Label | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| H-10 | ~ 2.35 | s (singlet) | 3H | - | Acetoxy -CH₃ |
| H-3' | ~ 7.25 | d (doublet) | 1H | J ≈ 8.0 | Aromatic Proton |
| H-5' | ~ 7.48 | t (triplet) | 1H | J ≈ 7.8 | Aromatic Proton |
| H-4' | ~ 7.65 | t (triplet) | 1H | J ≈ 7.8 | Aromatic Proton |
| H-6' | ~ 7.80 | d (doublet) | 1H | J ≈ 7.8 | Aromatic Proton |
Detailed ¹H NMR Interpretation
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H-10 (δ ≈ 2.35 ppm): This singlet, integrating to three protons, is assigned to the methyl protons of the acetoxy group. Its chemical shift is consistent with that observed for the acetoxy protons in 4'-acetoxyacetophenone (δ 2.34 ppm).[3] The absence of adjacent protons results in a singlet multiplicity.
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Aromatic Protons (δ ≈ 7.25 - 7.80 ppm): The four aromatic protons are all chemically non-equivalent due to the ortho-substitution pattern, giving rise to four distinct signals.
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H-3' (δ ≈ 7.25 ppm): This proton is ortho to the electron-donating acetoxy group and is expected to be the most shielded (upfield) of the aromatic protons. It should appear as a doublet due to coupling with H-4'.
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H-6' (δ ≈ 7.80 ppm): Conversely, H-6' is ortho to the strongly electron-withdrawing trifluoroacetyl group. This position experiences the greatest deshielding, causing its signal to appear furthest downfield. It will appear as a doublet due to coupling with H-5'. This downfield shift is characteristic of protons ortho to a carbonyl group in acetophenones.[3]
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H-4' and H-5' (δ ≈ 7.65 and 7.48 ppm): These protons are meta to the substituents and will have intermediate chemical shifts. Each will be split by two neighboring protons, likely resulting in overlapping triplets or triplets of doublets. Their precise assignment would typically require 2D NMR experiments like COSY.
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¹³C NMR Spectral Analysis (Predicted, 125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. Key features include the characteristic quartets produced by carbon-fluorine coupling.
| Label | Predicted δ (ppm) | Multiplicity (due to ¹⁹F) | Assignment |
| C-10 | ~ 21.2 | s (singlet) | Acetoxy -C H₃ |
| C-8 | ~ 116.0 | q (quartet, ¹JCF ≈ 290 Hz) | C F₃ |
| C-3' | ~ 124.0 | s (singlet) | Aromatic C H |
| C-1' | ~ 127.0 | s (singlet) | Aromatic C -C(O)CF₃ |
| C-5' | ~ 129.5 | s (singlet) | Aromatic C H |
| C-6' | ~ 132.0 | s (singlet) | Aromatic C H |
| C-4' | ~ 134.5 | s (singlet) | Aromatic C H |
| C-2' | ~ 149.0 | s (singlet) | Aromatic C -OAc |
| C-9 | ~ 169.0 | s (singlet) | Acetoxy C =O |
| C-7 | ~ 185.0 | q (quartet, ²JCF ≈ 35 Hz) | Trifluoroacetyl C =O |
Detailed ¹³C NMR Interpretation
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Aliphatic Carbons (C-10): The methyl carbon of the acetoxy group is expected around δ 21.2 ppm, a typical value for this functional group.[3]
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Trifluoroacetyl Group (C-7, C-8): This group provides two of the most characteristic signals in the spectrum.
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C-8 (δ ≈ 116.0 ppm): The trifluoromethyl carbon signal appears as a strong quartet due to one-bond coupling (¹JCF) with the three fluorine atoms. The coupling constant is typically very large, around 290 Hz.
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C-7 (δ ≈ 185.0 ppm): The carbonyl carbon of the trifluoroacetyl group is significantly deshielded and appears far downfield. It is split into a quartet by the three fluorine atoms through a two-bond coupling (²JCF) with a smaller coupling constant of approximately 35 Hz.
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Acetoxy Carbonyl (C-9): The ester carbonyl carbon appears around δ 169.0 ppm, consistent with data for compounds like 4'-acetoxyacetophenone (δ 168.8 ppm).[3]
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Aromatic Carbons (C-1' to C-6'): Six distinct signals are expected for the aromatic carbons.
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C-2' (δ ≈ 149.0 ppm): The carbon directly attached to the acetoxy group (ipso-carbon) is deshielded by the oxygen and is expected to appear significantly downfield.
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C-1' (δ ≈ 127.0 ppm): The ipso-carbon attached to the trifluoroacetyl group. Its chemical shift is influenced by the ketone substituent.
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C-3', C-4', C-5', C-6': The remaining four aromatic carbons that bear protons will appear in the typical aromatic region (δ 120-140 ppm). Their specific shifts are governed by the combined electronic effects of both substituents. Definitive assignment would require advanced techniques like HMBC or HSQC experiments.
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Conclusion
The ¹H and ¹³C NMR spectra of 2'-Acetoxy-2,2,2-trifluoroacetophenone are characterized by a set of predictable and highly informative signals. Key diagnostic features in the ¹H spectrum include a singlet for the acetoxy methyl group and a dispersed pattern of four signals for the aromatic protons. The ¹³C spectrum is distinguished by the presence of two quartets corresponding to the trifluoroacetyl group, arising from strong one-bond and two-bond carbon-fluorine couplings. This detailed, predictive guide, grounded in the established spectral data of analogous structures, serves as an authoritative resource for researchers in confirming the synthesis and purity of this important fluorinated compound.
References
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Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Available at: [Link]
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Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]
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Weigert, F. J., & LERNER, D. A. (1972). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (5), 602-606. Available at: [Link]
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Royal Society of Chemistry. (2015). Supplementary Information for an article. Available at: [Link]
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PubChem. (n.d.). 2,2,2-Trifluoroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]
